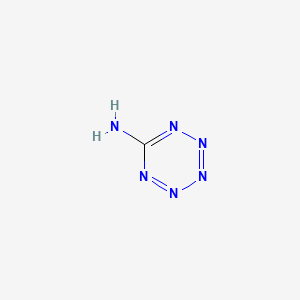
Pentazin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentazin-6-amine, also known as 2,3,4,5,6-pentazaniline, is an organic compound with the molecular formula CH₂N₆ and a molecular weight of 98.07 g/mol . This compound is characterized by the presence of an amine group attached to a pentazine ring, making it a unique member of the amine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentazin-6-amine typically involves the reaction of a pentazine derivative with an amine source under controlled conditions. One common method is the nucleophilic substitution reaction where a pentazine halide reacts with ammonia or a primary amine to form this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or transition metal-catalyzed reactions. These methods offer higher efficiency and scalability, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Pentazin-6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated pentazine derivatives and ammonia or primary amines are typical reagents.
Major Products
The major products formed from these reactions include nitro-pentazine, reduced amines, and various substituted pentazine derivatives .
Applications De Recherche Scientifique
Pentazin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Pentazin-6-amine involves its interaction with specific molecular targets and pathways. It acts as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it a valuable reagent in organic synthesis and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: A primary amine with a benzene ring.
Pyridine-2-amine: An amine with a pyridine ring.
Benzylamine: An amine with a benzyl group
Uniqueness
Pentazin-6-amine is unique due to its pentazine ring structure, which imparts distinct chemical properties compared to other amines. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a versatile compound in scientific research .
Propriétés
Numéro CAS |
1003709-43-0 |
|---|---|
Formule moléculaire |
CH2N6 |
Poids moléculaire |
98.07 g/mol |
Nom IUPAC |
pentazin-6-amine |
InChI |
InChI=1S/CH2N6/c2-1-3-5-7-6-4-1/h(H2,2,3,4,7) |
Clé InChI |
NYAOXJJHYCIXFM-UHFFFAOYSA-N |
SMILES canonique |
C1(=NN=NN=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


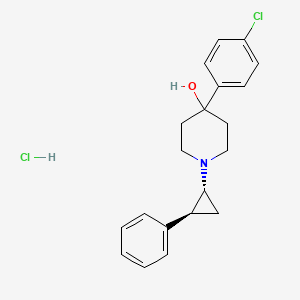
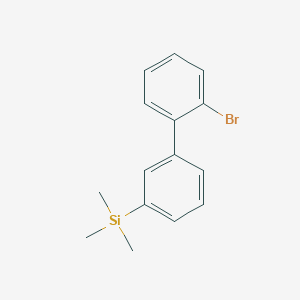
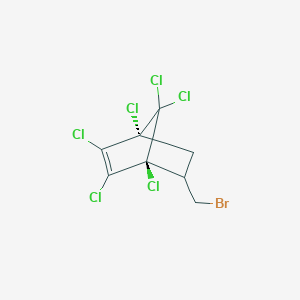
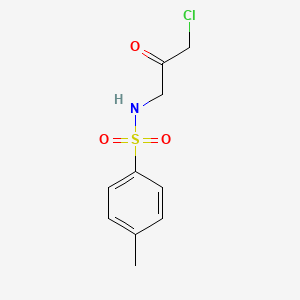
![2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B13736664.png)
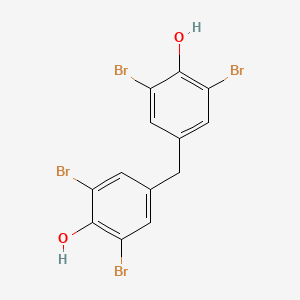
![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)
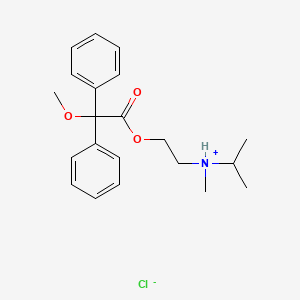
![Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-](/img/structure/B13736690.png)
![(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one](/img/structure/B13736701.png)
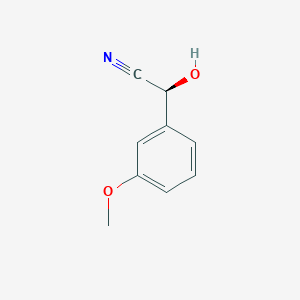
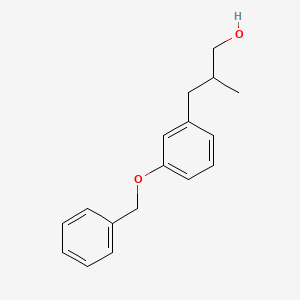
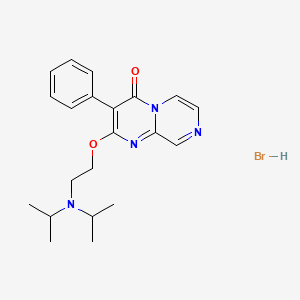
![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)
